molecular formula C9H14Cl3N3 B1521525 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride CAS No. 1193389-39-7

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

Cat. No.: B1521525
CAS No.: 1193389-39-7
M. Wt: 270.6 g/mol
InChI Key: HEXRCYTVNAESAQ-UHFFFAOYSA-N
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Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride typically involves the reaction of 3-chloropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Mechanism of Action

The mechanism of action of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways . For example, it has been shown to inhibit dipeptidyl peptidase-4 (DPP4), which plays a role in glucose metabolism and immune regulation .

Comparison with Similar Compounds

Uniqueness: N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is unique due to its specific combination of the chloropyridine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXRCYTVNAESAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-39-7
Record name 1-(3-chloropyridin-2-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
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1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
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1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
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1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
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1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
Reactant of Route 6
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

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